(3-Chloro-4-(pentyloxy)phenyl)methanol
Description
(3-Chloro-4-(pentyloxy)phenyl)methanol is a substituted phenylmethanol derivative featuring a chlorine atom at the 3-position, a pentyloxy group (a five-carbon alkyl ether) at the 4-position, and a hydroxymethyl group (-CH2OH) attached to the benzene ring. This compound is primarily used in synthetic organic chemistry as an intermediate for further derivatization, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(3-chloro-4-pentoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8,14H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMNPMQARMHMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(pentyloxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorophenol and 1-pentanol.
Etherification: The 3-chlorophenol undergoes etherification with 1-pentanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent like acetone or toluene at elevated temperatures.
Formylation: The resulting 3-chloro-4-pentyloxyphenol is then subjected to formylation using formaldehyde and a catalyst such as zinc chloride to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Chloro-4-(pentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: 3-Chloro-4-(pentyloxy)benzaldehyde or 3-Chloro-4-(pentyloxy)benzoic acid.
Reduction: 3-Chloro-4-(pentyloxy)benzyl alcohol.
Substitution: 3-Amino-4-(pentyloxy)phenylmethanol.
Scientific Research Applications
Chemistry
In organic synthesis, (3-Chloro-4-(pentyloxy)phenyl)methanol serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its potential as an antimicrobial or anticancer agent is ongoing.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (3-Chloro-4-(pentyloxy)phenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and pentyloxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural and electronic properties of (3-Chloro-4-(pentyloxy)phenyl)methanol with analogous compounds identified in the literature:
Key Observations:
Substituent Effects: Pentyloxy vs. Trifluoromethoxy: The pentyloxy group (C5H11O) is electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, the trifluoromethoxy group (CF3O) is strongly electron-withdrawing, deactivating the ring and increasing the acidity of adjacent functional groups like -CH2OH . Heterocyclic vs. Alkyl Substituents: Pyrazole () and triazole () substituents introduce nitrogen atoms, enabling hydrogen bonding and altering solubility profiles. These groups may enhance biological activity, as seen in antimicrobial azetidinone derivatives ().
Lipophilicity: The pentyloxy chain in the target compound significantly increases lipophilicity (logP ≈ 3.5 estimated), making it suitable for membrane penetration in drug design. Conversely, hydroxylated analogs like 4-Chloro-3-(hydroxymethyl)phenol exhibit higher aqueous solubility but lower bioavailability .
Physicochemical Properties
| Property | This compound | (3-Chloro-4-(trifluoromethoxy)phenyl)methanol | 4-Chloro-3-(hydroxymethyl)phenol |
|---|---|---|---|
| Boiling Point | ~300°C (est.) | ~280°C (est.) | >250°C (decomposes) |
| Solubility in Water | Low (<1 mg/mL) | Very low (<0.5 mg/mL) | Moderate (~10 mg/mL) |
| logP | ~3.5 | ~2.8 | ~1.2 |
Notes:
- The pentyloxy group’s hydrophobicity reduces water solubility but enhances compatibility with organic solvents like dichloromethane (used in –4 for quinoline syntheses).
- Trifluoromethoxy derivatives exhibit lower logP due to polar fluorine atoms but retain sufficient lipophilicity for blood-brain barrier penetration .
Biological Activity
(3-Chloro-4-(pentyloxy)phenyl)methanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorinated phenyl ring substituted with a pentyloxy group and a hydroxymethyl group. This specific arrangement contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The chlorinated phenyl group may enhance binding affinity to specific receptors or enzymes, influencing various signaling pathways.
- Hydrogen Bonding : The hydroxymethyl group can participate in hydrogen bonding, potentially affecting the compound's reactivity and interactions with biomolecules.
- Membrane Permeability : The pentyloxy group increases the compound's lipophilicity, facilitating its ability to cross cellular membranes and interact with intracellular targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung carcinoma) | 12.5 | |
| Related derivative | MCF-7 (breast carcinoma) | 8.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it may possess activity against methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on A549 lung cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited significant antimicrobial activity against MRSA strains, with an MIC comparable to traditional antibiotics. This finding highlights its potential as a lead compound in the development of new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
